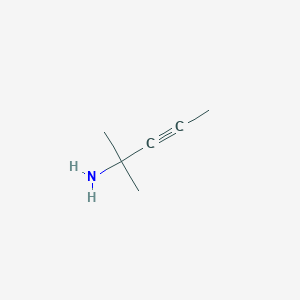

2-Methylpent-3-yn-2-amine

Description

Significance and Research Context of Propargylic Amine Scaffolds

Propargylic amine scaffolds are of paramount importance in modern organic and medicinal chemistry due to their versatile reactivity and prevalence in biologically active molecules. tandfonline.comresearchgate.net The unique arrangement of an amino group and an alkyne provides a rich platform for chemical transformations, making them valuable intermediates for synthesizing complex organic molecules and heterocyclic compounds like pyrroles, pyridines, and oxazoles. acs.orgresearchgate.netresearchgate.net

In the realm of drug discovery, the propargylamine (B41283) moiety is a recognized pharmacophore, present in several therapeutic agents, particularly those targeting neurological disorders. researchgate.net For instance, drugs like rasagiline, used in the treatment of Parkinson's disease, feature a propargylamine core which is crucial for its neuroprotective effects. rsc.org The significance of this scaffold extends to its use in creating diverse molecular libraries for screening potential drug candidates and in the development of PROTACs (proteolysis targeting chimeras), which are novel therapeutic modalities. nih.gov The ability of the alkyne group to participate in "click chemistry" reactions further enhances the utility of propargylic amines, allowing for efficient bioconjugation and the synthesis of complex biological probes. tandfonline.com Researchers continue to explore these scaffolds for the development of new anticancer agents and other pharmaceuticals, highlighting their sustained importance in medicinal chemistry. tandfonline.com

Historical Overview of Alkynyl Amine Synthesis and Reactivity Paradigms

The synthesis of alkynyl amines, including propargylamines, has evolved significantly over the decades, moving from classical methods to highly efficient modern catalytic systems.

Early Synthetic Methods: Historically, the synthesis of alkynes often relied on elimination reactions, such as dehydrohalogenation. One of the earliest approaches to creating an N-alkynyl bond involved the dehydrochlorination of N-(α,β-dichloroethenyl)carbazole in 1970. nih.gov Traditional syntheses of propargylamines involved the alkynylation of pre-formed imines or the amination of propargylic derivatives like halides and esters. researchgate.net Another foundational method was the alkynylation of carbonyl compounds, a reaction discovered by John Ulric Nef in 1899, which involves the addition of a metal acetylide to an aldehyde or ketone to form a propargylic alcohol. wikipedia.org This alcohol could then be converted to the corresponding amine.

Advent of Catalytic Methodologies: A major paradigm shift occurred with the development of transition metal-catalyzed reactions. The "A³ coupling" (Aldehyde-Alkyne-Amine) reaction has become one of the most prominent and atom-economical methods for synthesizing propargylamines. acs.orgrsc.org This one-pot, three-component reaction, typically catalyzed by copper or other metals, directly combines an aldehyde, a terminal alkyne, and an amine to generate the propargylamine product. rsc.orgnih.gov This approach offers significant advantages in terms of efficiency, operational simplicity, and the ability to generate molecular diversity quickly. researchgate.net

Modern Developments: Contemporary research focuses on refining these catalytic systems to be more environmentally benign and versatile. This includes the development of solvent-free reaction conditions and the use of reusable or biomass-derived catalysts. rsc.org Furthermore, significant progress has been made in asymmetric synthesis, enabling the production of enantiomerically enriched propargylamines, which is crucial for medicinal chemistry applications. acs.org Recent innovations also include C-H activation strategies, which allow for the direct conversion of α-amino C(sp³)–H bonds in N-alkylamines into C-alkynyl bonds, providing a novel and efficient route to propargylamines without the need for an external oxidant. nih.gov The reactivity of alkynyl amines has also been extensively explored, with their transformation into various heterocycles through processes like cycloaddition, cycloisomerization, and cyclo-condensation reactions being a key area of study. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

2-methylpent-3-yn-2-amine |

InChI |

InChI=1S/C6H11N/c1-4-5-6(2,3)7/h7H2,1-3H3 |

InChI Key |

ICNYECGKVDISOU-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(C)(C)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Methylpent 3 Yn 2 Amine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its sp-hybridized carbon atoms and two orthogonal pi bonds, making it a site of high electron density and a versatile handle for carbon-carbon bond formation and functionalization.

Electrophilic Additions to the Carbon-Carbon Triple Bond

Like alkenes, alkynes undergo electrophilic addition, though the reactions are generally more sluggish. libretexts.org The addition can occur once to yield a substituted alkene or twice to produce a fully saturated alkane derivative.

The halogenation of alkynes with reagents such as chlorine (Cl₂) or bromine (Br₂) typically proceeds via an anti-addition mechanism. masterorganicchemistry.comyoutube.com The reaction is initiated by the alkyne's pi bond acting as a nucleophile, attacking the halogen molecule to form a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com Subsequent backside attack by the resulting halide ion on one of the carbons of the bridged intermediate leads to the predominant formation of the (E)-dihaloalkene. masterorganicchemistry.com While anti-addition is the major pathway, some syn-addition can also occur, suggesting a more complex mechanism than that for alkenes. youtube.com The addition of a second equivalent of the halogen results in a tetrahaloalkane. masterorganicchemistry.com

| Reagent | Conditions | Product | Stereochemical Outcome |

| Bromine (Br₂) (1 equiv.) | Inert solvent (e.g., CH₂Cl₂) | (E)-3,4-Dibromo-2-methylpent-3-en-2-amine | Predominantly anti-addition |

| Chlorine (Cl₂) (1 equiv.) | Inert solvent (e.g., CH₂Cl₂) | (E)-3,4-Dichloro-2-methylpent-3-en-2-amine | Predominantly anti-addition |

| Bromine (Br₂) (2 equiv.) | Inert solvent (e.g., CH₂Cl₂) | 3,3,4,4-Tetrabromo-2-methylpentan-2-amine | N/A |

This table presents the expected outcomes for the halogenation of 2-Methylpent-3-yn-2-amine.

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. The regioselectivity and catalyst requirements vary depending on the specific reagent.

Hydrohalogenation: The addition of hydrogen halides (H-X) to terminal alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted internal carbon. libretexts.orglumenlearning.com The reaction proceeds through a vinyl carbocation intermediate, and the stereochemistry of the addition is typically anti. libretexts.orgpearson.com Under radical conditions (e.g., with HBr and peroxides), the regioselectivity is reversed to give the anti-Markovnikov product. libretexts.orglumenlearning.com

Hydroamination: The direct addition of an N-H bond across a C-C triple bond is an atom-economical method for synthesizing imines and enamines. mdpi.comconicet.gov.ar This transformation generally requires a metal catalyst to overcome the high activation barrier. frontiersin.org The regioselectivity is highly dependent on the catalyst system. Late transition metals like copper often favor Markovnikov addition, yielding an imine after tautomerization of the initial enamine intermediate. mdpi.comconicet.gov.ar In contrast, some rhodium or early transition metal catalysts can promote anti-Markovnikov addition to produce a stable enamine. acs.orglibretexts.org

| Reaction | Reagent | Catalyst / Conditions | Product | Regioselectivity |

| Hydrobromination | HBr | None | 4-Bromo-2-methylpent-3-en-2-amine | Markovnikov |

| Radical Hydrobromination | HBr | Peroxides (ROOR) | (E/Z)-3-Bromo-2-methylpent-3-en-2-amine | Anti-Markovnikov |

| Hydroamination | A second amine (R-NH₂) | CuNPs or Au(I) complexes | Imine (from tautomerization) | Markovnikov |

| Hydroamination | A second amine (R-NH₂) | Rh(I) complexes | Enamine | Anti-Markovnikov |

This table illustrates various hydrofunctionalization reactions expected for this compound.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Terminal alkynes are excellent dipolarophiles in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A classic example is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. youtube.comuchicago.edu In this reaction, the terminal alkyne reacts with a 1,3-dipole, such as an organic azide (B81097) (e.g., Benzyl azide), in a concerted process to yield a substituted 1,2,3-triazole. Additionally, propargylamines can be deprotonated with a strong base to form allenyl anion equivalents, which can participate in [3+2] cycloadditions with electrophiles like aldehydes to generate substituted furans. rsc.org

| Reaction Type | Reagent | Conditions | Product Type |

| 1,3-Dipolar Cycloaddition | Benzyl azide (BnN₃) | Thermal or Cu(I) catalyzed | 1,2,3-Triazole |

| Anion-based Cycloaddition | Benzaldehyde | Base (e.g., TBAOH) | Substituted Furan |

This table outlines representative cycloaddition reactions for this compound.

Metal-Catalyzed Coupling Reactions

The acidic proton of the terminal alkyne facilitates a number of crucial metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com This reaction is exceptionally useful for creating C(sp)-C(sp²) bonds under mild conditions. wikipedia.org Propargylamines are known to be effective substrates in these couplings. tandfonline.comnih.gov The mechanism involves two interconnected catalytic cycles: a palladium cycle, which activates the aryl halide via oxidative addition, and a copper cycle, which deprotonates the alkyne to form a copper(I) acetylide intermediate. wikipedia.org

Glaser Coupling: In the presence of a copper catalyst (e.g., CuCl) and an oxidant (like O₂), terminal alkynes can undergo oxidative homo-coupling to form a symmetrical 1,3-diyne. This reaction, known as the Glaser coupling, is a potential side reaction during Sonogashira couplings but can also be used synthetically to produce diacetylene compounds. tandfonline.com

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄ / CuI / Base | Aryl-substituted alkyne |

| Glaser Coupling | Itself (homo-coupling) | CuCl / TMEDA / O₂ | 1,3-Diyne (dimer) |

This table summarizes key metal-catalyzed coupling reactions of this compound.

Reactions Involving the Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a base, enabling reactions at the nitrogen atom. These reactions typically involve the attack of the nitrogen lone pair on an electrophilic center.

N-Acylation: Primary amines react readily with acylating agents like acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides. savemyexams.comchemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. savemyexams.com This intermediate then collapses, expelling a chloride ion to yield the protonated amide. A second equivalent of the amine acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium (B1175870) salt. chemguide.co.ukwordpress.com

N-Alkylation: The amine can act as a nucleophile in an Sₙ2 reaction with alkyl halides (e.g., methyl iodide). This introduces an alkyl group onto the nitrogen atom. A significant drawback of this reaction with primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.

Imine Formation: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.comchemistrysteps.com The reaction is typically catalyzed by a mild acid and is reversible. libretexts.orgjove.com The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.comlibretexts.org The carbinolamine is then protonated on its oxygen atom, converting it into a good leaving group (water), which is eliminated to form an iminium ion. jove.com Finally, deprotonation of the nitrogen atom yields the stable imine product. libretexts.org The reaction rate is optimal at a pH of about 4.5-5. chemistrysteps.comjove.com

| Reaction Type | Reagent | Conditions | Product Functional Group |

| N-Acylation | Acetyl chloride | 2 equivalents of amine | N-substituted amide |

| N-Alkylation | Methyl iodide | Base may be used | Secondary amine (potential for over-alkylation) |

| Imine Formation | Acetone (B3395972) | Mild acid (pH ~4.5) | Imine (Schiff base) |

This table details the characteristic reactions of the primary amine functionality in this compound.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the reactivity and reaction mechanisms of this compound that adheres to the specified outline. The search for research findings, specific reaction data, and mechanistic studies for this particular compound did not yield sufficient information to thoroughly address the requested topics of its nucleophilic reactivity, amidation, formation of heterocyclic systems, tandem transformations, or detailed mechanistic investigations.

Publicly accessible chemical databases and research articles lack specific examples, data tables, and in-depth studies concerning the reaction pathways of this compound. While general principles of amine and alkyne reactivity are well-documented for analogous structures, applying this general knowledge to create a detailed, scientifically accurate report on this specific compound without direct evidence would be speculative and not meet the required standards of a factual article.

Therefore, the following sections from the requested outline cannot be completed due to the absence of specific research data for this compound:

Mechanistic Investigations of Key Chemical Transformations

Transition State Analysis and Kinetic Studies

Further research and publication in the field of organic chemistry would be required to generate the specific data needed to construct the requested article.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Methylpent 3 Yn 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides critical insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In a hypothetical derivative of 2-Methylpent-3-yn-2-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the various proton groups.

For instance, the chemical shifts of the methyl protons attached to the quaternary carbon (C2) would likely appear in the upfield region of the spectrum. The protons of the methyl group at the other end of the alkyne chain (C5) would also exhibit a characteristic chemical shift. The amine protons, if not exchanged with a deuterated solvent, would appear as a broader signal, with its chemical shift being concentration and solvent dependent. Substituents on the amine or elsewhere in the molecule would further influence the chemical shifts and coupling patterns observed.

Table 1: Hypothetical ¹H NMR Data for a Generic this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| C2-CH ₃ | 1.2-1.5 | Singlet | 6H | N/A |

| NH ₂ | 1.5-3.0 | Broad Singlet | 2H | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The quaternary carbon (C2) bearing the amino group and two methyl groups would have a characteristic chemical shift. The sp-hybridized carbons of the alkyne (C3 and C4) would resonate in a specific downfield region, which is highly indicative of this functional group. The carbon of the methyl group at the terminus of the alkyne (C5) and the carbons of the gem-dimethyl groups at C2 would appear in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for a Generic this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (on C2) | 25-35 |

| C 2 | 45-55 |

| C 3≡C 4 | 70-90 |

| C 5H₃ | 5-15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignment

To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For a derivative of this compound, COSY could confirm couplings between protons on adjacent carbons if any were present.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, an HMBC spectrum could show a correlation between the methyl protons at C2 and the alkyne carbons (C3 and C4), providing conclusive evidence for the core structure.

Nuclear Overhauser Effect (NOE) Experiments for Stereochemical Determination

For derivatives of this compound that possess stereocenters or exhibit geometric isomerism, Nuclear Overhauser Effect (NOE) experiments are crucial for determining their three-dimensional structure. NOE arises from the through-space interaction of protons that are in close proximity. By observing which protons show an NOE enhancement when another is irradiated, the relative stereochemistry of the molecule can be deduced.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For a derivative of this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated mass for a proposed formula. This is a critical step in the identification and characterization of a new compound, as it provides a high degree of confidence in the assigned chemical formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: the primary amine, the internal alkyne, and the saturated alkyl portions.

N-H Stretching: As a primary amine, the molecule contains two N-H bonds. These typically give rise to two distinct, sharp to medium absorption bands in the region of 3300-3500 cm⁻¹. The presence of two peaks in this area is a clear indicator of an -NH₂ group.

C-H Stretching: The methyl groups on the molecule contain sp³-hybridized carbons. The C-H stretching vibrations from these groups are expected to appear as strong, sharp peaks in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond of the internal alkyne gives rise to a stretching vibration in the 2100-2260 cm⁻¹ range. researchgate.netresearchgate.net For internal alkynes, this absorption is often weak and can sometimes be absent if the molecule is highly symmetrical, which reduces the change in dipole moment during vibration. researchgate.net For this compound, a weak absorption band is anticipated in this region.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band appearing in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is found in the fingerprint region of the spectrum, generally between 1020-1250 cm⁻¹.

The combination of these specific absorption bands provides strong evidence for the molecular structure of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |

| Internal Alkyne | C≡C Stretch | 2100 - 2260 | Weak |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to construct a three-dimensional electron density map of the molecule and thereby determine the exact coordinates of each atom. nih.gov

This analysis provides highly accurate and precise data on molecular geometry, including:

Bond Lengths: The distances between the nuclei of bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecule.

For this compound, a crystallographic analysis would provide definitive confirmation of its structural connectivity and stereochemistry. Based on valence shell electron pair repulsion (VSEPR) theory, the geometry around the key atoms can be predicted. The quaternary carbon (C2) and the nitrogen atom would be expected to have a tetrahedral geometry. The two alkyne carbons (C3 and C4) would exhibit a linear geometry, with bond angles of approximately 180°.

While the technique is exceptionally powerful, obtaining a single crystal of sufficient size and quality for diffraction can be challenging. A review of the current scientific literature indicates that a specific single-crystal X-ray diffraction study for this compound has not been published. However, studies on various propargylamine (B41283) derivatives have utilized this technique to confirm their molecular structures. researchgate.netmdpi.com Should a suitable crystal of this compound be grown, X-ray crystallography would provide unequivocal data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the primary amine group.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies on 2 Methylpent 3 Yn 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. For 2-Methylpent-3-yn-2-amine, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are employed to determine its electronic structure and energetics. These calculations solve the Schrödinger equation for the molecule, providing insights into its stability, geometry, and electronic-level behaviors.

The first step in the computational study of a flexible molecule like this compound is to identify its most stable three-dimensional structure. Conformational analysis involves systematically rotating the single bonds in the molecule to map out the potential energy surface and identify local and global energy minima, which correspond to stable conformers.

For this compound, the key rotatable bonds are the C-C bond between the tertiary carbon and the alkyne group, and the C-N bond of the amine group. By performing a series of geometry optimizations, where the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms, the preferred conformations can be determined. The results of such an analysis would typically be presented in a table of relative energies.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.3 |

| Gauche | 60° | 1.25 | 12.3 |

| Syn-periplanar | 0° | 3.50 | 0.1 |

This table illustrates the kind of data generated from a conformational analysis, showing the relative stability and expected population of different spatial arrangements of the molecule.

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. youtube.comyoutube.comtaylorandfrancis.com Quantum chemical calculations can generate a map of the electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group is expected to be a region of high electron density, while the hydrogen atoms of the amine group would be more electron-deficient.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comfiveable.mewikipedia.org The HOMO is where the molecule's most available electrons reside, and it governs the molecule's ability to act as a nucleophile. youtube.comyoutube.com Conversely, the LUMO represents the lowest energy empty orbital, indicating where the molecule is most likely to accept electrons, thus defining its electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group and the triple bond of the alkyne, indicating these are the primary sites for reaction with electrophiles. The LUMO would be distributed across the antibonding orbitals of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.95 | N (amine), C≡C (alkyne) |

| LUMO | 1.23 | C-N (antibonding), C-H (antibonding) |

| HOMO-LUMO Gap | 10.18 | - |

This table provides hypothetical energy values for the frontier orbitals, which are critical for predicting the molecule's reactivity in chemical reactions.

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions. By modeling the transition state—the highest energy point along the reaction pathway—researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is key to understanding reaction rates and mechanisms. nih.govresearchgate.net

For this compound, several reactions could be investigated, such as the addition of an electrophile to the alkyne's triple bond or the nucleophilic attack of the amine group on a carbonyl compound. Transition state modeling would involve identifying the structure of the high-energy intermediate complex and calculating its energy relative to the reactants and products. This allows for a detailed understanding of how the reaction proceeds and which pathways are most favorable.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its electronic environment. For this compound, these calculations can simulate:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-H stretches of the methyl and ethyl groups.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR data.

In Silico Screening for Catalytic Activity and Selectivity

In silico screening uses computational methods to rapidly assess the potential of a large number of molecules for a specific application, such as catalysis. nih.govnih.govresearchgate.netresearchgate.net Small amines are often explored as potential organocatalysts. To evaluate the catalytic potential of this compound, molecular docking simulations could be performed.

This process involves computationally "placing" the this compound molecule into the active site of a target enzyme or a receptor. The software then calculates the binding affinity and identifies the most favorable binding pose. By screening its interaction with various substrates, it's possible to predict whether this compound could effectively catalyze a particular reaction and with what degree of selectivity. This approach accelerates the discovery of new catalysts by prioritizing promising candidates for experimental validation. nih.govnih.gov

Applications of 2 Methylpent 3 Yn 2 Amine As a Versatile Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The unique structural features of 2-Methylpent-3-yn-2-amine, namely the nucleophilic amine and the reactive alkyne moiety, make it a valuable precursor in the synthesis of intricate molecular architectures.

Precursors for Pharmaceutical and Agrochemical Scaffolds

Propargylamines are fundamental building blocks in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. nih.gov They serve as key intermediates in the preparation of various nitrogen-containing heterocyclic compounds, which form the core of many bioactive molecules. researchgate.netresearchgate.net For instance, propargylamines are precursors to pyrroles, quinolines, oxazolidinones, and phenanthrolines. researchgate.net

The propargylamine (B41283) moiety is present in several commercially available drugs, highlighting its importance in medicinal chemistry. Notable examples include Rasagiline and Selegiline, which are used in the treatment of Parkinson's disease. researchgate.net These drugs function as monoamine oxidase (MAO) inhibitors, and the propargylamine group is crucial for their mechanism of action. The versatility of propargylamines allows for the synthesis of a wide range of derivatives with potential therapeutic applications, including treatments for neurodegenerative diseases like Alzheimer's. tandfonline.comresearchgate.net

| Bioactive Scaffolds Derived from Propargylamines | Examples of Therapeutic Areas |

| Pyrroles | Anticancer, Anti-inflammatory |

| Quinolines | Antimalarial, Antibacterial |

| Oxazolidinones | Antibacterial |

| Phenanthrolines | Anticancer, Antiviral |

| β-Lactams | Antibacterial |

| Allylamines | Antifungal |

Monomers and Reactive Intermediates in Polymer Chemistry and Materials Science

The presence of the reactive alkyne and amine functionalities in this compound makes it a candidate for applications in polymer chemistry and materials science. Propargylamines can be used as monomers in the synthesis of various polymers. For example, propargylamine has been utilized to create high-performance benzoxazine (B1645224) resins. rsc.org The polymerization process often involves the ring-opening of the oxazine (B8389632) ring and additional polymerization of the ethynyl (B1212043) group, leading to thermosets with high thermal stability. rsc.org

Furthermore, propargylamines can serve as reactive intermediates for the functionalization of polymers. The alkyne group can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile method for modifying polymer chains. This allows for the introduction of various functional groups, tailoring the properties of the resulting materials for specific applications. The photochemical properties of propargylamine-based polymers have also been explored, indicating their potential use in advanced materials. revmaterialeplastice.ro

Development of Novel Chemical Entities through Functionalization

The dual functionality of this compound provides ample opportunities for the development of novel chemical entities through selective modifications of its alkyne and amine groups.

Derivatization at the Alkyne Moiety for Diversification

The carbon-carbon triple bond in this compound is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the diversification of its structure. The terminal alkyne can undergo reactions such as Sonogashira coupling, which forms a new carbon-carbon bond with aryl or vinyl halides. This reaction is instrumental in creating complex aromatic structures.

Another important reaction of the alkyne moiety is the aforementioned "click" chemistry, particularly the CuAAC reaction, which leads to the formation of triazoles. researchgate.netnih.gov Triazoles are considered bioisosteres of amide bonds and are often incorporated into peptidomimetics to enhance their stability and biological activity. researchgate.netnih.gov

| Reaction Type | Functional Group Transformation | Application |

| Sonogashira Coupling | Alkyne to Aryl/Vinyl Alkyne | Synthesis of conjugated systems |

| Azide-Alkyne Cycloaddition | Alkyne to Triazole | Peptidomimetics, Drug discovery |

| Mannich Reaction | Alkyne to β-Amino Ketone | Synthesis of bioactive compounds |

| Hydroamination/Hydration | Alkyne to Enamine/Ketone | Introduction of new functional groups |

Modifications of the Amine Group for Bioactivity Modulation

The amine group in this compound is a key site for modifications aimed at modulating the biological activity of its derivatives. The primary amine can be readily alkylated, acylated, or sulfonylated to introduce a variety of substituents. These modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

For instance, in the context of designing enzyme inhibitors, modifying the amine group can optimize the binding affinity and selectivity of the molecule. The synthesis of tertiary propargylamines from primary amines through multicomponent reactions has been reported, showcasing a method to introduce further diversity at the nitrogen atom. nih.gov

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral propargylamines are highly valuable building blocks in asymmetric synthesis, enabling the preparation of enantiomerically pure complex molecules. nih.gov While this compound itself is achiral, the synthesis of chiral propargylamines is a well-established field, and the principles can be applied to create chiral derivatives of this compound.

The classic method for synthesizing chiral propargylamines involves the asymmetric alkynylation of imines. nih.gov This can be achieved using chiral catalysts or by employing chiral auxiliaries. For example, the condensation of aldehydes with a chiral sulfinamide, followed by the addition of an alkynyl nucleophile, can produce diastereomerically pure N-sulfinyl propargylamines. nih.gov These chiral propargylamines can then be used as precursors for the synthesis of enantiomerically pure amino acids and their surrogates in peptidomimetics. researchgate.netnih.gov The development of catalytic asymmetric Mannich-type reactions of C-alkynyl imines provides another efficient route to syn-configured propargylamines with two adjacent stereocenters. nih.gov The ability to introduce chirality into the propargylamine scaffold significantly expands its utility in the synthesis of complex, stereochemically defined pharmaceutical and natural products.

Future Directions and Emerging Research Opportunities

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes. For the synthesis of 2-Methylpent-3-yn-2-amine, a key area of future research lies in the development of sustainable and eco-friendly methodologies. A significant focus is on the utilization of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which is recognized for its high atom economy. mdpi.comresearchgate.netnih.gov The ideal A³ coupling for synthesizing this compound would involve propyne, acetone (B3395972) (as the ketone source, in a variant known as the KA² coupling), and ammonia (B1221849) in a one-pot synthesis.

A major thrust in greening this synthesis is the move towards solvent-free reaction conditions. researchgate.netnih.govmanchester.ac.uk Eliminating hazardous organic solvents significantly reduces the environmental impact of the synthesis. Research in this area would focus on optimizing reaction conditions under neat or solid-state environments, potentially employing techniques like ball milling.

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| A³/KA² Coupling | A one-pot, three-component reaction involving an aldehyde/ketone, an alkyne, and an amine. | High atom economy, reduced number of synthetic steps. |

| Solvent-Free Synthesis | Conducting the reaction without a solvent medium. | Minimizes the use and disposal of hazardous organic solvents. |

| Heterogeneous Catalysis | Utilizing catalysts that are in a different phase from the reactants, allowing for easy separation and reuse. | Increased catalyst recyclability, reduced metal contamination of the product. |

| Cross-Dehydrogenative Coupling | Formation of a C-C bond through the coupling of two C-H bonds. | Maximizes atom economy by avoiding pre-functionalization of starting materials. |

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the alkyne and amine functional groups in this compound offers a rich landscape for selective transformations. Future research will likely focus on the development of novel catalytic systems to control the outcome of these reactions with high precision.

For instance, the selective hydrogenation of the carbon-carbon triple bond is a key transformation. The development of palladium-based magnetic nanocatalysts could enable the highly selective semi-hydrogenation of this compound to its corresponding allylic amine, 2-methylpent-3-en-2-amine. nih.gov This transformation is valuable as allylic amines are important synthetic intermediates.

Furthermore, palladium catalysts have been shown to facilitate the selective cyclization of propargylamines to form valuable heterocyclic compounds like quinolines. mdpi.com By carefully tuning the catalyst and reaction conditions, it may be possible to devise a catalytic system that promotes the intramolecular cyclization of derivatives of this compound, leading to novel heterocyclic structures. In contrast, base-promoted isomerization presents an alternative reaction pathway, potentially yielding 1-azadienes. mdpi.com

A particularly exciting frontier is the use of cooperative catalytic systems. For example, a combination of a Lewis acid, such as B(C₆F₅)₃, and an organocopper complex could be explored for the direct C-H activation of N-alkylamines to introduce the propargyl group, offering a novel route to derivatives of this compound. rsc.org The choice of catalyst, be it based on copper, silver, gold, nickel, or iridium, will be crucial in directing the reactivity and achieving the desired selective transformations. researchgate.netmanchester.ac.uknih.govfigshare.com

| Catalytic Transformation | Catalyst System | Potential Product from this compound |

| Selective Hydrogenation | Palladium magnetic nanocatalyst | 2-Methylpent-3-en-2-amine (allylic amine) |

| Cyclization | Palladium catalyst | Quinolone derivatives |

| Isomerization | Base-promoted | 1-Azadiene derivatives |

| C-H Activation | Lewis acid/Organocopper complex | Functionalized derivatives at the N-alkyl group |

Bio-inspired and Chemoenzymatic Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry. While direct bio-inspired or chemoenzymatic synthesis of this compound has not been reported, this area presents a significant opportunity for future research. The application of biocatalysis to generate chiral derivatives of this compound could offer a highly selective and environmentally benign synthetic route.

Enzymes such as transaminases, imine reductases, amine dehydrogenases, and amine oxidases are powerful tools for the asymmetric synthesis of chiral amines. mdpi.comresearchgate.netmanchester.ac.uknih.gov A futuristic approach would involve the use of directed evolution and protein engineering to develop a bespoke enzyme capable of catalyzing the asymmetric synthesis of a chiral precursor to this compound, or the direct resolution of a racemic mixture of the final compound. nih.gov

Chemoenzymatic cascades, which integrate enzymatic and chemical catalytic steps in a one-pot process, are another promising strategy. core.ac.ukrsc.org For instance, an enzymatic reaction could be used to create a chiral intermediate, which is then subjected to a chemical transformation, such as an A³ coupling reaction, to yield the final chiral propargylamine (B41283) derivative. While the direct enzymatic synthesis of propargylamines is a nascent field, the principles of biocatalysis and chemoenzymatic synthesis offer a clear roadmap for future investigations into the production of chiral this compound derivatives. The asymmetric synthesis of propargylamines has been successfully achieved through non-enzymatic methods using chiral catalysts, which could also be a viable approach for this specific compound. nih.govfigshare.com

Advanced Integrated Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful engine for discovery in modern chemistry. For this compound, integrated computational and experimental studies can provide deep insights into its structure, properties, and reactivity, thereby accelerating the development of new synthetic methods and applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions involved in the synthesis and transformation of this compound. For example, computational studies can help in understanding the reaction pathways of the A³ coupling reaction, the selective hydrogenation process, and the cyclization reactions. This understanding can guide the design of more efficient and selective catalysts.

Molecular dynamics simulations can be used to study the interactions of this compound with biological macromolecules, such as enzymes or receptors. This could be particularly valuable in the context of designing new bioactive molecules based on the this compound scaffold.

The experimental validation of computational predictions is a crucial component of this integrated approach. For example, kinetic studies of catalytic reactions can be used to verify proposed mechanisms, and the synthesis and characterization of predicted novel derivatives can confirm the feasibility of new reaction pathways. This iterative cycle of prediction and verification will be instrumental in unlocking the full potential of this compound.

Exploration of Unconventional Reactivity and Novel Applications

Beyond the established reactivity of propargylamines, there is an opportunity to explore the unconventional reactivity of this compound and to discover novel applications for this compound and its derivatives. The unique combination of a sterically hindered tertiary amine and an internal alkyne may lead to unexpected chemical behavior.

Research could focus on the activation of the C-H bonds adjacent to the nitrogen atom or the alkyne, leading to new C-C and C-heteroatom bond formations. The development of novel cycloaddition reactions involving the alkyne moiety could lead to the synthesis of complex polycyclic structures.

The potential applications of this compound and its derivatives are broad. Given the prevalence of propargylamines in bioactive molecules, this compound could serve as a scaffold for the development of new therapeutic agents. Its structural features might also make it a useful ligand in coordination chemistry or a building block for novel polymers and materials with interesting electronic or optical properties. The exploration of these uncharted territories of reactivity and application will be a key driver of future research on this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Methylpent-3-yn-2-amine hydrochloride, and how can reaction progress be monitored?

- Methodological Answer : The synthesis involves a multi-step process under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions. Key steps include:

- Alkyne formation : Reaction of propargyl derivatives with methylamine under controlled temperatures (0–5°C).

- Hydrochloride salt formation : Treatment with HCl gas in anhydrous ether.

- Catalytic coupling : Use of sodium methoxide to stabilize intermediates .

Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on the triple bond (δ 1.8–2.2 ppm in ¹H NMR) and amine protons (δ 2.5–3.5 ppm) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- IR Spectroscopy : Detect the alkyne stretch (~2100 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- NMR Spectroscopy : ¹H NMR identifies methyl groups adjacent to the amine (δ 1.2–1.5 ppm) and the alkyne proton (δ 2.0–2.3 ppm). ¹³C NMR confirms sp-hybridized carbons (δ 70–85 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 113.2 (C₆H₁₁N·HCl) and fragmentation patterns validate the backbone .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Pre-purge storage vials with argon to minimize oxidation. Regular stability checks via HPLC (≥98% purity threshold) are advised. Degradation products (e.g., oxidized alkyne) can be identified using GC-MS .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from variable catalyst systems or trace moisture. To address this:

- Controlled Experiments : Compare palladium (e.g., Pd(PPh₃)₄) vs. copper (CuI) catalysts in Sonogashira couplings.

- Moisture Sensitivity Tests : Conduct reactions in rigorously dried solvents (e.g., THF over molecular sieves).

- Kinetic Studies : Use in-situ FTIR to track reaction rates under different conditions .

Q. What computational methods predict the regioselectivity of this compound in [2+2] cycloadditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key parameters:

Q. How can structural analogs of this compound be designed to enhance bioactivity while maintaining stability?

- Methodological Answer : Rational Design :

- Electron-Withdrawing Substituents : Introduce fluorine at the methyl group to increase metabolic stability.

- Bioisosteric Replacements : Replace the alkyne with a triazole (click chemistry compatibility).

Evaluation : - In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization).

- Stability Profiling : Compare half-lives in simulated physiological conditions (PBS, pH 7.4) .

Q. What experimental designs are recommended to evaluate the neuropharmacological potential of this compound?

- Methodological Answer : In Vivo/In Vitro Models :

- Receptor Binding Assays : Screen for affinity to NMDA or serotonin receptors using radioligand displacement.

- Behavioral Studies : Use rodent models (e.g., forced swim test for antidepressant activity).

Controls : Include positive controls (e.g., ketamine for NMDA antagonism) and vehicle groups. Dose-response curves (0.1–10 mg/kg) assess efficacy-toxicity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.